2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Description
2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 2' position, a hydroxyl group at the 4 position, and an aldehyde moiety at the 3 position. The fluorine and hydroxyl groups contribute to its electronic properties, solubility, and intermolecular interactions, while the aldehyde enables further functionalization via condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
5-(2-fluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOPUASUCLQCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602434 | |
| Record name | 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-17-6 | |
| Record name | 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
-
Catalyst system : Pd(PPh₃)₄ (3 mol%) in a 2:1 mixture of DME/H₂O at 80°C.
-
Base selection : K₂CO₃ outperforms Cs₂CO₃ or NaH due to enhanced solubility and milder conditions, achieving 78% yield.
-
Protecting groups : Acetyl protection of the hydroxyl group prevents palladium poisoning, with subsequent deprotection using HCl/EtOH (1:3) at reflux.
Critical parameter : The electron-withdrawing fluorine atom at the 2'-position reduces the nucleophilicity of the boronic acid, necessitating longer reaction times (18–24 hr) compared to non-fluorinated analogs.
Alternative Cross-Coupling Strategies
Ullmann-Type Coupling for Oxygen-Sensitive Substrates
For substrates prone to oxidation, copper-mediated Ullmann coupling offers a viable alternative:
-
Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ in DMF at 120°C.
-
Scope : Effective for coupling 2-fluoroiodobenzene with 3-formyl-4-methoxyphenylboronic ester, yielding 65% of the protected biphenyl intermediate.
-
Limitations : Higher catalyst loading and elevated temperatures increase side-product formation via homocoupling.
Directed ortho-Metalation (DoM) for Regiocontrol
Sequential DoM and quenching with DMF enables direct formylation:
-
Lithiation : Treatment of 2'-fluoro-4-methoxybiphenyl with LDA at −78°C.
-
Electrophilic trapping : Quenching with DMF provides the aldehyde functionality in 62% yield.
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to yield the final product.
Functional Group Interconversion Approaches
Oxidation of Benzyl Alcohol Intermediates
A two-step sequence starting from 2'-fluoro-4-hydroxybiphenyl-3-methanol:
Vilsmeier-Haack Formylation
Direct formylation of 2'-fluoro-4-hydroxybiphenyl:
-
Reagents : POCl₃/DMF complex (1:2 molar ratio) in 1,2-dichloroethane at 0°C → 25°C.
-
Regioselectivity : The electron-donating hydroxyl group directs formylation to the 3-position, achieving 70% regioselectivity.
-
Challenges : Competing chlorination at the hydroxyl group necessitates careful stoichiometry.
Protecting Group Strategies
Acetyl Protection
SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
-
Advantages : Stability under Suzuki conditions; removed by TBAF in THF.
-
Procedure : SEM-Cl (1.2 eq), i-Pr₂NEt (2 eq) in CH₂Cl₂, 0°C → 25°C, 12 hr.
Purification and Characterization
-
Chromatography : Silica gel column with hexane/EtOAc (4:1 → 1:1 gradient) resolves aldehyde derivatives from dehalogenated byproducts.
-
Crystallization : Ethanol/water (7:3) at −20°C affords needle-like crystals suitable for X-ray analysis.
-
Spectroscopic data :
Challenges and Mitigation Strategies
Regioselectivity in Cross-Coupling
Aldehyde Oxidation
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for developing more complex molecules. The presence of fluorine, hydroxyl, and aldehyde groups enhances its reactivity and functional versatility.
Synthetic Routes
The synthesis typically involves several steps:
- Bromination of biphenyl to introduce a bromine atom.
- Nucleophilic substitution with a fluoride source to replace the bromine.
- Formylation using agents like the Vilsmeier-Haack reagent to introduce the aldehyde group.
These steps can be optimized for large-scale production using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Antimicrobial Activity Case Study
A study evaluating the minimum inhibitory concentration (MIC) of related biphenyl derivatives against Staphylococcus aureus and Escherichia coli revealed that:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This Compound | TBD | Staphylococcus aureus |
| Related Compound A | 50 | Escherichia coli |
| Related Compound B | 25 | Pseudomonas aeruginosa |
The presence of hydroxyl groups in similar compounds has been associated with enhanced antibacterial properties.
Medicinal Chemistry
Drug Discovery Potential
This compound is being explored as a lead compound in drug development. Its ability to interact with various molecular targets suggests it could modulate pathways related to cell growth and apoptosis.
Industrial Applications
Synthesis of Specialty Chemicals
In industry, this compound is utilized for producing advanced materials and specialty chemicals. Its unique functional groups allow for the synthesis of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The hydroxyl and aldehyde groups can participate in hydrogen bonding and covalent interactions, respectively, influencing the compound’s biological activity. Specific pathways and targets may vary based on the application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The position of substituents significantly impacts physicochemical and biological properties. For instance:
- 4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carbaldehyde (fluorine at 4', hydroxyl at 4) exhibits distinct NMR shifts (δ 11.00 for hydroxyl, δ 9.97 for aldehyde) compared to the 2'-fluoro analog, reflecting differences in electronic environments .
- 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (methoxy at 4') demonstrates how electron-donating groups alter reactivity. Methoxy groups enhance resonance stabilization, contrasting with the electron-withdrawing fluorine in the target compound .
Electronic and Steric Effects
- 2',3',4',5',6'-Pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde (multiple fluorines) introduces strong electron-withdrawing effects, increasing the hydroxyl group’s acidity and altering redox behavior compared to mono-fluorinated analogs .
- 4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde combines fluorine and trifluoromethoxy groups, enhancing lipophilicity and steric bulk, which may improve blood-brain barrier penetration in drug design .
Physical and Spectroscopic Properties
- 4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde has a well-characterized crystal structure (space group P-1, Z = 2), highlighting how chloro and methoxy substituents influence molecular packing and stability .
- 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (MW 296.24) shows reduced solubility in polar solvents due to its trifluoromethyl group, a property critical for formulation in pharmaceutical applications .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Electronic Comparisons
Biological Activity
2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing on diverse sources of research.
Synthesis
The synthesis of this compound typically involves the functionalization of biphenyl derivatives through various organic reactions. Common methods include:
- Electrophilic aromatic substitution to introduce the fluorine atom.
- Formylation using formylating agents to introduce the aldehyde group.
- Hydroxylation to install the hydroxy group at the para position.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for related biphenyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- A study reported that derivatives with hydroxyl groups demonstrated better antibacterial properties compared to those without .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Related Compound A | 50 | Escherichia coli |
| Related Compound B | 25 | Pseudomonas aeruginosa |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating cell cycle regulators.
- Case Studies : In vitro experiments have shown that similar compounds can reduce viability in various cancer cell lines, including breast and lung cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with biological targets:
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives.
Typical Reagents and Conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.
-
Jones reagent (CrO₃/H₂SO₄) for controlled oxidation.
Example Reaction:
\2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde → 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Reported Yield:
Reduction Reactions
The aldehyde group is reduced to a primary alcohol (-CH₂OH).
Typical Reagents and Conditions:
-
Sodium borohydride (NaBH₄) in methanol at 0–25°C.
-
Catalytic hydrogenation (H₂/Pd-C) under mild pressure.
Example Reaction:
\this compound → 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-methanol
Key Data:
Electrophilic Aromatic Substitution (EAS)
The biphenyl core undergoes substitution at activated positions (ortho/para to hydroxyl group).
Common Reactions:
-
Nitration: HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.
-
Halogenation: Br₂/FeBr₃ or Cl₂/AlCl₃ for bromo/chloro derivatives.
Example Product:
\3-Nitro-2'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Regioselectivity:
-
Nitration occurs predominantly at the para position to the hydroxyl group due to its activating effect .
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions such as:
-
Grignard Reagent Addition:
Followed by hydrolysis to secondary alcohols. -
Hydrazone Formation:
Reaction with hydrazines to produce hydrazones, useful in crystallography .
Cross-Coupling Reactions
The biphenyl scaffold enables Suzuki-Miyaura couplings for aryl-aryl bond formation.
Example Protocol:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base: K₂CO₃ or Na₂CO₃.
-
Conditions: Reflux in THF/H₂O (3:1).
Reported Application:
Protection/Deprotection of Functional Groups
-
Hydroxyl Protection:
-
Aldehyde Protection:
-
Acetal formation with ethylene glycol under acidic conditions.
-
Comparative Reactivity with Analogues
| Reaction | 2'-Fluoro-4-hydroxy Derivative | 4-Bromo-2-fluoro Analogue |
|---|---|---|
| Oxidation Rate (CHO→COOH) | 85–92% yield (KMnO₄) | 78–85% yield (KMnO₄) |
| EAS Nitration Efficiency | High (para selectivity) | Moderate (meta dominance) |
| Suzuki Coupling Yield | 88–94% | 72–80% |
Mechanistic Insights
Q & A
Q. What are the established synthesis protocols for 2'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde, and how is its purity validated?
Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or Friedel-Crafts acylation. For example, a biphenyl scaffold can be constructed using palladium-catalyzed coupling of halogenated benzaldehyde derivatives with fluorinated aryl boronic acids . Post-synthesis, purity is validated using:
- ¹H NMR : Key peaks include δ 9.97–11.10 (aldehyde proton) and aromatic protons at δ 7.04–7.82, with coupling constants (e.g., J = 7.8–8.6 Hz) confirming substituent positions .
- Chromatography : HPLC or TLC to confirm homogeneity.
- Mass Spectrometry : Exact mass determination (e.g., m/z ≈ 230.05 for C₁₃H₉FO₃) .
Q. How should researchers interpret conflicting NMR data for structurally similar biphenyl carbaldehydes?
Answer: Discrepancies in NMR shifts often arise from solvent effects, substituent electronic interactions, or crystallographic packing. For example:
- The aldehyde proton (δ ~10.0) is sensitive to hydrogen bonding with adjacent hydroxyl groups .
- Fluorine atoms induce deshielding in adjacent protons (e.g., δ 7.45–7.55 for ortho-fluorinated protons) .
- Compare experimental data with computed NMR spectra (DFT/B3LYP/6-311++G**) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere at 0–6°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in biphenyl carbaldehyde synthesis?
Answer: Key variables include:
- Catalyst : Pd(OAc)₂ with ligands like SPhos enhances cross-coupling efficiency .
- Temperature : 150°C in DMA solvent improves aryl-aryl bond formation .
- Substrate ratios : Excess fluorinated boronic acid (3:1) drives reaction completion.
- Workup : Acidic quenching (e.g., HCl) minimizes side-product formation.
Example : A 40% yield was achieved for a trifluorinated analog under these conditions .
Q. What computational methods are used to predict the electronic and steric effects of fluorine substitution in this compound?
Answer:
- DFT Calculations : B3LYP/6-311G** basis sets to map electrostatic potentials and HOMO-LUMO gaps. Fluorine’s electronegativity reduces electron density at the aldehyde group, affecting reactivity .
- Molecular Dynamics : Simulate solvent interactions (e.g., chloroform vs. DMSO) to predict solubility .
Q. How does structural modification of the biphenyl core influence bioactivity in SAR studies?
Answer:
- Fluorine Position : 2'-Fluoro substitution enhances metabolic stability compared to 3'- or 4'-fluoro analogs.
- Hydroxyl Group : Participates in hydrogen bonding with target proteins (e.g., kinase inhibitors) .
- Case Study : Replacement of the aldehyde with a nitrile group in a lead compound reduced IC₅₀ by 50% .
Q. How should researchers address contradictions between experimental and computational bond-length data?
Answer:
Q. What role does this compound play in multicomponent reactions for drug discovery?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
